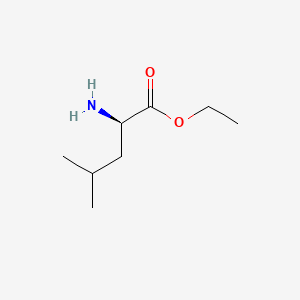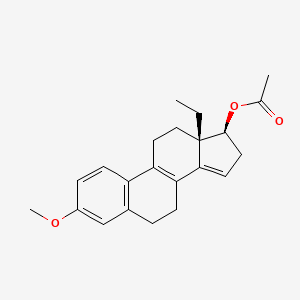
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate is a complex organic compound with a molecular formula of C22H28O3 This compound is part of the steroid family and is characterized by its unique structure, which includes multiple double bonds and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.
Methoxylation: Addition of a methoxy group (-OCH3) to the structure.
Esterification: Formation of the acetate ester by reacting the hydroxyl group with acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate has several scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol: A closely related compound with a similar structure but different functional groups.
17β-Estradiol: Another steroid with similar biological activities but distinct structural features.
Uniqueness
13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17beta-ol-acetate is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its methoxy group and acetate ester make it particularly interesting for research in various fields.
Propriétés
Formule moléculaire |
C22H26O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[(13S,17S)-13-ethyl-3-methoxy-6,7,11,12,16,17-hexahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H26O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8-9,13,21H,4-5,7,10-12H2,1-3H3/t21-,22-/m0/s1 |
Clé InChI |
PPOUPUKRVJUOAF-VXKWHMMOSA-N |
SMILES isomérique |
CC[C@]12CCC3=C(C1=CC[C@@H]2OC(=O)C)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CCC12CCC3=C(C1=CCC2OC(=O)C)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


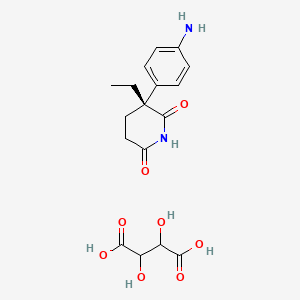
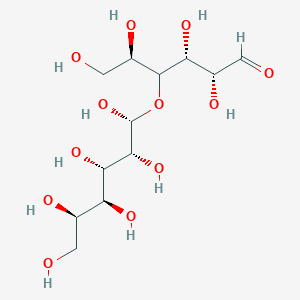
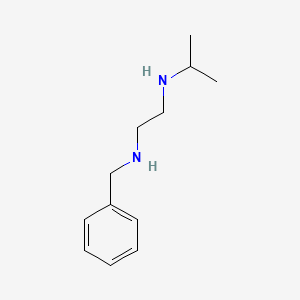
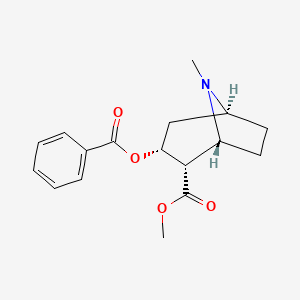
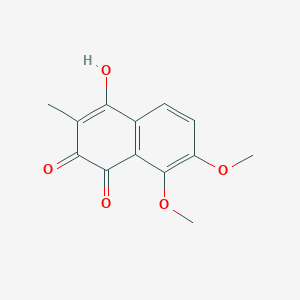
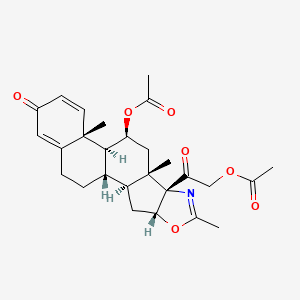
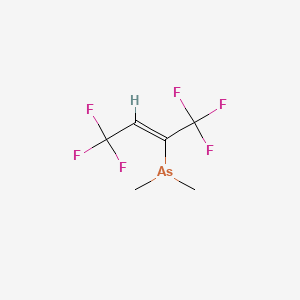
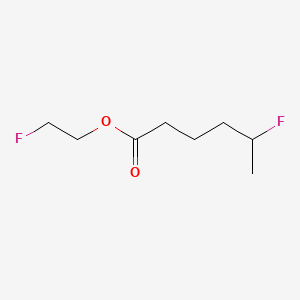
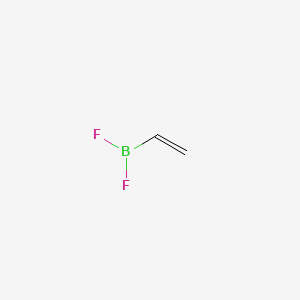
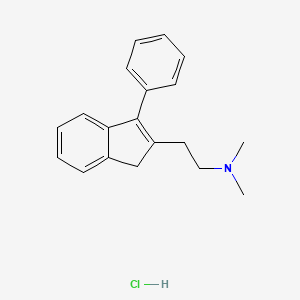
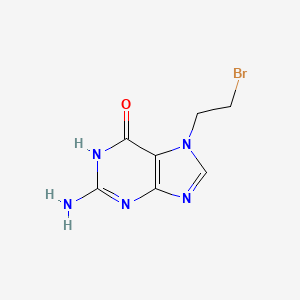
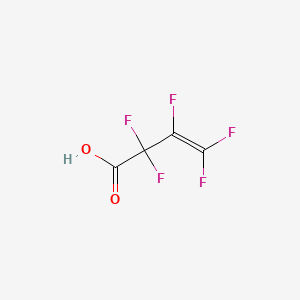
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
